Nelociguat is a small molecule drug classified as a soluble guanylate cyclase activator. It is primarily investigated for its therapeutic potential in treating conditions such as pulmonary hypertension and chronic heart failure. The compound is known for its ability to enhance the activity of soluble guanylate cyclase, an important enzyme in the cardiovascular system that mediates the effects of nitric oxide.
Nelociguat, also referred to by its developmental code BAY 604552, belongs to a class of compounds known as guanylate cyclase stimulators. These compounds are synthesized through chemical processes and do not occur naturally. They are designed to mimic or enhance the physiological effects of nitric oxide by increasing intracellular levels of cyclic guanosine monophosphate, a secondary messenger involved in vasodilation and other cellular functions .
The synthesis of nelociguat involves multiple steps that typically include the formation of key intermediates followed by final modifications to yield the active compound. The synthetic pathway often utilizes various organic reactions, including condensation and cyclization strategies, to construct the complex molecular framework of nelociguat.
Nelociguat has a complex molecular structure characterized by its unique arrangement of atoms that facilitate its biological activity.
The chemical reactivity of nelociguat is primarily attributed to its functional groups that facilitate interactions with biological targets.
The mechanism through which nelociguat exerts its effects involves several biochemical pathways:
Understanding the physical and chemical properties of nelociguat is essential for evaluating its pharmacokinetics and bioavailability.
Nelociguat's primary applications lie within scientific research and clinical settings:
Nelociguat (BAY 60-4552) is a nitric oxide (NO)-sensitive soluble guanylate cyclase (sGC) stimulator that directly targets the heme-containing form of this key enzyme in the cardiovascular signaling pathway [1] [8]. As a small molecule drug, Nelociguat exhibits a dual mechanism of action: it directly stimulates sGC independently of nitric oxide availability while simultaneously sensitizing the enzyme to endogenous NO [3] [8]. This synergistic action significantly enhances the production of cyclic guanosine monophosphate (cGMP), a crucial second messenger that regulates vascular tone, inhibits platelet aggregation, and modulates cellular proliferation pathways [5] [6].
Structurally, Nelociguat belongs to the class of pyrazolopyridine derivatives, characterized by a core aminopyrimidine structure with specific substitutions that optimize its binding affinity to sGC [6]. The compound interacts with a well-defined binding pocket located between the β H-NOX (heme-nitric oxide/oxygen binding) domain and the central coiled-coil (CC) domain of sGC [5] [8]. This binding stabilizes the enzyme's active conformation, particularly when complexed with NO, by preventing the release of NO from the heme pocket—a mechanism recently elucidated through cryo-EM studies of human sGC [5]. Unlike sGC activators (e.g., cinaciguat) that target the oxidized or heme-free enzyme, Nelociguat specifically requires the reduced, heme-containing form of sGC for its activity, making it particularly effective in physiological conditions where the NO-sGC-cGMP pathway remains partially functional but compromised [3] [8].
Table 1: Structural and Functional Comparison of Select sGC Modulators
Compound | Chemical Class | sGC Form Targeted | Binding Site | Synergy with NO |
---|---|---|---|---|
Nelociguat | Pyrazolopyridine | Reduced heme-containing | β H-NOX/CC domain interface | Yes |
Riociguat | Pyrazolopyridine | Reduced heme-containing | β H-NOX/CC domain interface | Yes |
Vericiguat | Pyrazolopyridine | Reduced heme-containing | β H-NOX/CC domain interface | Yes |
YC-1 | Benzylindazole | Reduced heme-containing | β H-NOX/CC domain interface | Yes |
Cinaciguat | Carboxylic acid derivative | Oxidized/heme-free | Heme-binding pocket (vacant) | No |
Preclinical studies have demonstrated Nelociguat's potent vasodilatory and antiproliferative effects across multiple disease models. In spontaneously hypertensive stroke-prone rats (SHR-SP), Nelociguat administration significantly attenuated hypertension-induced end-organ damage, reduced microalbuminuria, and improved survival rates [1]. These protective effects were attributed to the compound's ability to enhance cGMP signaling, leading to improved endothelial function and reduced vascular remodeling. In pulmonary hypertension models, Nelociguat reversed pulmonary vascular remodeling and right ventricular hypertrophy by targeting both the vasculature and myocardial tissue [3] [8]. The compound's efficacy extends to renal protection, where it mitigates fibrosis and inflammation in diabetic nephropathy models through cGMP-dependent inhibition of the TGF-β signaling pathway [4] [8].
The development of Nelociguat emerged from systematic structure-activity relationship (SAR) studies following the discovery of the prototype sGC stimulator YC-1 (lificiguat) in the mid-1990s [4] [6]. Bayer AG researchers pioneered this drug class, synthesizing and screening numerous derivatives to optimize potency, pharmacokinetics, and target specificity. Nelociguat represented a significant milestone in this program as an early clinical candidate specifically designed for cardiovascular indications [6] [8].
Key phases in Nelociguat's development include:
2000s: Preclinical Optimization - Nelociguat (BAY 60-4552) was identified as a lead compound with improved enzymatic potency (EC₅₀ ~100 nM) and selectivity compared to YC-1. Its distinct molecular signature included a carbamate ester moiety that enhanced binding interactions with sGC's β subunit, particularly residue Ser81, which contributes to higher binding affinity than earlier analogs [5] [6].
2007-2010: Early Clinical Evaluation - Phase I clinical trials (NCT00565565) investigated Nelociguat's impact on pulmonary and systemic hemodynamics in patients with biventricular chronic heart failure and pulmonary hypertension. This proof-of-concept study established its ability to significantly improve hemodynamic parameters following single oral dosing [2]. Subsequent randomized trials (NCT01110590, NCT01168817) explored its co-administration with vardenafil for erectile dysfunction, demonstrating synergistic benefits through complementary cGMP-elevating mechanisms [2] [7].
Post-2013: Shifting Research Focus - Despite promising early results, clinical development of Nelociguat was deprioritized following the approval of riociguat (2013) and vericiguat (2021) [4] [7]. Research emphasis shifted toward these compounds with superior pharmacokinetic profiles and established clinical benefit in pulmonary arterial hypertension (PAH) and heart failure with reduced ejection fraction (HFrEF) [4] [9]. Nevertheless, Nelociguat remains an important pharmacological tool for studying sGC physiology, particularly its role in renal and metabolic diseases where newer sGC stimulators show therapeutic potential [4] [6].
Figure: Evolution of sGC Stimulators from YC-1 to Clinical Candidates
Early Prototype (YC-1) → Nelociguat (BAY 60-4552) → Riociguat (BAY 63-2521) → Vericiguat (BAY 1021189)↑ ↑ ↑ ↑1995: Discovery 2000s: Preclinical 2013: FDA approved 2021: FDA approvedoptimization for PAH/CTEPH for HFrEF
Recent bibliometric analyses indicate a resurgence of interest in sGC pharmacology, with Nelociguat maintaining relevance in mechanistic studies of vascular and fibrotic diseases [4]. Its structural blueprint continues to inform next-generation sGC stimulators like HEC95468, currently in phase I trials for heart failure and pulmonary arterial hypertension [9]. Research on Nelociguat has established foundational insights into the therapeutic potential of sGC stimulation beyond vasodilation—including anti-fibrotic, metabolic, and neurohormonal effects—guiding ongoing drug discovery efforts targeting the NO-sGC-cGMP pathway [4] [6] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7